2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(2,2-diethoxyethyl)triazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-3-15-10(16-4-2)8-13-7-9(5-6-14)11-12-13/h7,10,14H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZMWKXSRLACMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(N=N1)CCO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol , with the chemical formula and a molecular weight of 229.28 g/mol, is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by relevant case studies and research findings.
| Property | Value |
|---|---|
| Chemical Formula | C10H19N3O3 |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethanol |
| PubChem CID | 50988016 |
| Appearance | Oil |
| Storage Temperature | Room Temperature |
Anti-inflammatory Activity
Research indicates that derivatives of triazoles exhibit significant anti-inflammatory properties. A study evaluated various triazole derivatives for their effects on cytokine release in peripheral blood mononuclear cells (PBMC). The compounds demonstrated low toxicity and effective inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations ranging from 25 to 100 µg/mL. Notably, compounds with specific substitutions showed enhanced inhibitory effects compared to standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been a focal point in recent studies. The compound was tested against various Gram-positive and Gram-negative bacterial strains. Results indicated that certain structural modifications within the triazole ring significantly influenced antibacterial activity. For example, the presence of specific substituents enhanced the effectiveness against resistant bacterial strains .
Antioxidant Activity
The antioxidant potential of 2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited notable free radical scavenging activity with an IC50 value indicating its potency compared to established antioxidants like butylated hydroxyanisole (BHA) .
Study 1: Evaluation of Anti-inflammatory Effects
In a controlled study involving PBMC cultures treated with the compound at varying concentrations (25–100 µg/mL), it was observed that:
- TNF-α Inhibition : Significant reduction in TNF-α levels was noted at higher concentrations.
- IL-6 Release : Similar trends were observed with IL-6 suppression.
The results suggest that the compound may provide therapeutic benefits in inflammatory conditions through modulation of cytokine production .
Study 2: Antimicrobial Efficacy Assessment
A comparative study on the antimicrobial activity of triazole derivatives revealed that:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| 3a | Moderate | Low |
| 3b | High | Moderate |
| 3c | Very High | High |
The data indicate that structural variations significantly impact the spectrum of antimicrobial activity .
Scientific Research Applications
Introduction to 2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, with the CAS number 915369-54-9, is an organic compound featuring a triazole ring. This compound has garnered attention for its potential applications in various scientific fields, including medicinal chemistry, agriculture, and materials science. Its unique structure allows it to interact with biological targets and serve as a versatile building block in chemical synthesis.
Medicinal Chemistry
One of the primary applications of 2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is in the development of new pharmaceuticals. The triazole moiety is known for its ability to act as a bioisostere for amides and esters, which can enhance the pharmacological properties of drug candidates.
Case Study: Antifungal Activity
Recent studies have shown that compounds containing triazole rings exhibit antifungal properties. Research indicates that derivatives of this compound can inhibit the growth of various fungal strains by targeting specific enzymes involved in cell wall synthesis. This makes it a candidate for further development as an antifungal agent.
Agricultural Chemistry
In agriculture, triazole compounds are widely used as fungicides. The incorporation of the diethoxyethyl group in this compound may enhance its solubility and bioavailability in plant systems.
Case Study: Crop Protection
Field trials have demonstrated that formulations based on triazole derivatives can effectively control fungal diseases in crops such as wheat and barley. The application of 2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol could lead to improved crop yields and reduced reliance on conventional fungicides.
Material Science
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials. Its ability to form coordination complexes with metals can be exploited in the development of catalysts or sensors.
Case Study: Coordination Chemistry
Research has shown that triazole derivatives can form stable complexes with transition metals. These complexes have potential applications in catalysis for organic transformations or as sensors for detecting specific analytes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
- Target Compound: The 2,2-diethoxyethyl substituent distinguishes it from analogs with aromatic or heteroaromatic groups.
- Quinoline-Containing Analogs: Compounds like 1-{1-[(8-chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol (13d, ) feature a chloroquinoline moiety, which enhances π-π stacking and electron-withdrawing effects, likely contributing to anticancer activity .
- Its complexity contrasts with the target compound’s simpler ether chain .
- Simple Alcohol Derivatives: (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol () lacks the diethoxyethyl group, resulting in lower molecular weight and reduced solubility in organic solvents .
Physicochemical Properties
The diethoxyethyl group in the target compound reduces hydrophobicity compared to chloroquinoline derivatives (e.g., 13d) but increases it relative to simpler alcohols (e.g., ). The hydroxyl group enhances solubility in polar solvents, critical for drug delivery applications.
Preparation Methods
Core Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The predominant and most efficient method for synthesizing 1,2,3-triazole derivatives, including 2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach offers high regioselectivity, yields, and mild reaction conditions, enabling the formation of 1,4-disubstituted 1,2,3-triazoles with excellent control.
- Reaction Components :
- An azide precursor, often synthesized from 2-bromoethylacetaldehyde diethyl acetal to yield 2-azidoacetaldehyde diethyl acetal.
- A terminal alkyne bearing the ethan-1-ol moiety or a suitable protected form.
- Catalyst System : CuSO4·5H2O with sodium ascorbate as a reducing agent to generate Cu(I) in situ.
- Solvent and Conditions : Typically ethanol/water mixtures under mild heating or microwave irradiation (e.g., 40–45 °C for 1 hour) to accelerate the reaction.
Synthesis of Key Azide Intermediate: 2-Azidoacetaldehyde Diethyl Acetal
The azide intermediate bearing the diethoxyethyl group is prepared by nucleophilic substitution of 2-bromoethylacetaldehyde diethyl acetal with sodium azide in DMSO, often with potassium iodide as a catalyst to enhance the reaction rate. The reaction is conducted at elevated temperatures (e.g., 90 °C) over several days to ensure complete conversion.
- Purification : After reaction completion, extraction with diethyl ether and drying over MgSO4 yields the pure azide as a colorless oil, ready for cycloaddition.
Assembly of the 1,2,3-Triazole Ring
The azide intermediate reacts with an alkyne bearing the ethan-1-ol substituent in the presence of Cu(I) catalyst. Microwave irradiation or conventional heating methods can be employed to facilitate the cycloaddition.
- Outcome : This step yields the 1,4-disubstituted 1,2,3-triazole core with the 2,2-diethoxyethyl group attached to the nitrogen at position 1 and the ethan-1-ol substituent at position 4.
Purification and Characterization
Post-reaction, the crude product is typically purified by silica gel chromatography using methylene chloride-methanol mixtures of varying ratios (e.g., 200:1 to 50:1 v/v) to isolate the pure triazole compound.
Characterization involves:
- NMR Spectroscopy : ^1H and ^13C NMR to confirm the triazole ring and substituent environments.
- Mass Spectrometry : To verify molecular weight.
- X-ray Crystallography : When applicable, to confirm molecular structure and stereochemistry.
Summary Table of Preparation Steps
Detailed Research Findings and Notes
- The CuAAC reaction is favored for its regioselectivity, producing exclusively 1,4-disubstituted triazoles, which is critical for the consistent synthesis of the target compound.
- The diethoxyethyl group is introduced via the azide precursor, which is stable and can be prepared in advance, facilitating modular synthesis.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
- The ethan-1-ol substituent is typically introduced via the alkyne component, allowing for flexibility in modifying the side chain.
- The purification strategy using gradient methylene chloride-methanol mixtures effectively separates the product from side products and unreacted starting materials.
- Characterization data from NMR and X-ray crystallography confirm the integrity of the triazole ring and substitution pattern, essential for further application in medicinal chemistry or materials science.
Q & A
Q. What are the common synthetic routes for 2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, and how do reaction conditions influence yield?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the ethoxyethyl side chain. Key steps include:
- Precursor preparation : Reacting propargyl alcohol derivatives with azides under Cu(I) catalysis to form the triazole ring .
- Solvent optimization : Ethanol or dimethylformamide (DMF) is used to enhance solubility and reaction efficiency. Reflux conditions (70–100°C) improve cycloaddition kinetics .
- Purification : Column chromatography or recrystallization is critical for isolating the final product with >90% purity .
Yield variations (50–85%) often stem from competing side reactions (e.g., over-alkylation); controlled stoichiometry and inert atmospheres mitigate these issues .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : H and C NMR confirm triazole ring formation (peaks at δ 7.8–8.2 ppm for H-C) and diethoxyethyl group integration (δ 3.4–4.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 298.18) and fragmentation patterns .
- X-ray crystallography : Resolves stereoelectronic effects of the triazole-ethanol moiety, critical for understanding supramolecular interactions .
Q. How should the compound be stored to maintain stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the diethoxyethyl group .
- Solvent : Dissolve in anhydrous DMSO or ethanol to avoid water-induced degradation .
- Light sensitivity : Protect from UV exposure, as the triazole ring may undergo photochemical rearrangement .
Advanced Research Questions
Q. How can synthetic protocols be optimized to minimize byproducts like over-alkylated derivatives?
- Kinetic control : Use stepwise addition of alkylating agents (e.g., 2-bromoethyl ether) at 0–5°C to limit undesired bis-alkylation .
- Catalyst screening : Replace Cu(I) with Ru(II) catalysts for regioselective triazole formation, reducing side reactions .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What strategies are used to evaluate the compound’s bioactivity against microbial or cancer targets?
- In vitro assays :
- Antifungal : Microdilution assays (CLSI M27/M38) against Candida albicans (MIC reported at 8–16 µg/mL) .
- Anticancer : MTT assays on HeLa cells, with IC values correlated to triazole-mediated apoptosis (e.g., 12.5 µM) .
- Structure-activity relationship (SAR) : Modify the diethoxyethyl chain to enhance membrane permeability (e.g., replacing ethoxy with methoxy groups) .
Q. How can researchers resolve contradictions in reported solubility data across studies?
- Method standardization : Use dynamic light scattering (DLS) to quantify aggregation in aqueous buffers, which may explain discrepancies in apparent solubility .
- Co-solvent systems : Test binary solvents (e.g., water-ethanol gradients) to identify conditions where solubility exceeds 50 mg/mL .
- Thermodynamic analysis : Determine Hansen solubility parameters to predict compatibility with biological matrices .
Q. What computational methods predict the compound’s interaction with enzymes like cytochrome P450?
- Docking studies : Use AutoDock Vina to model binding to CYP3A4 active sites, identifying key hydrogen bonds with triazole N-atoms .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to assess inhibitory potential .
- QM/MM : Calculate activation energies for metabolic pathways (e.g., hydroxylation at the ethanol moiety) .
Data Contradiction Analysis
Q. How should researchers address variability in reported biological activity across cell lines?
- Cell line validation : Confirm genetic stability (e.g., STR profiling) and culture conditions (e.g., hypoxia vs. normoxia) to isolate compound-specific effects .
- Dose-response normalization : Use Hill slopes to differentiate between cytotoxic and cytostatic mechanisms .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
